molecular formula C14H18N2O4 B3356923 5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione CAS No. 6952-43-8

5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione

Cat. No. B3356923
CAS RN: 6952-43-8
M. Wt: 278.3 g/mol
InChI Key: YIZCBUNMCOAVPD-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound has been extensively studied for its potential applications in scientific research due to its unique properties.

Mechanism Of Action

5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 binds to the benzodiazepine site on the GABA-A receptor, which is a type of ionotropic receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA). The binding of 5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 to the benzodiazepine site prevents the binding of benzodiazepines, which enhances the effect of GABA on the receptor. This allows researchers to study the effects of GABA-A receptor activation without interference from benzodiazepines.

Biochemical And Physiological Effects

5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 can modulate the function of GABA-A receptors in a concentration-dependent manner. In vivo studies have shown that 5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 can produce anxiogenic effects, which suggests that the benzodiazepine site on the GABA-A receptor plays a role in anxiety.

Advantages And Limitations For Lab Experiments

5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 has several advantages for lab experiments. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor, which allows researchers to study the effects of GABA-A receptor activation without interference from benzodiazepines. 5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 is also highly specific for the benzodiazepine site on the GABA-A receptor, which reduces the risk of off-target effects. However, 5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 has some limitations. It is not a reversible antagonist, which means that the effects of 5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 can persist even after the compound is removed. This can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513. One direction is to investigate the role of the benzodiazepine site on the GABA-A receptor in anxiety and other psychiatric disorders. Another direction is to develop new compounds that can selectively modulate the function of the benzodiazepine site on the GABA-A receptor. These compounds could have potential therapeutic applications in the treatment of anxiety and other psychiatric disorders. Finally, the development of new techniques for studying the function of GABA-A receptors could lead to a better understanding of the role of these receptors in normal and pathological brain function.

Scientific Research Applications

5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 has been extensively studied for its potential applications in scientific research. One of the major applications is in the field of neuroscience, where it has been used to study the function of GABA receptors. 5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione 15-4513 is a selective antagonist of the benzodiazepine site on the GABA-A receptor, which allows researchers to study the effects of GABA-A receptor activation without interference from benzodiazepines.

properties

IUPAC Name

5-(dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-12(20-2)14(11(17)15-13(18)16-14)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZCBUNMCOAVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1(C(=O)NC(=O)N1)CCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289438
Record name MLS002693317
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethoxymethyl)-5-(2-phenylethyl)imidazolidine-2,4-dione

CAS RN

6952-43-8
Record name MLS002693317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002693317
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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